3-chloro-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide
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Overview
Description
3-chloro-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide is a complex organic compound that features a benzothiophene core, a morpholine ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide typically involves multiple steps. One common approach includes the following steps:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Attachment of the Morpholine Ring: This can be done through nucleophilic substitution reactions where the morpholine ring is introduced to the aromatic system.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-chloro-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The morpholine ring can interact with various biological receptors, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-morpholin-4-yl-1,2,5-thiadiazole: Shares the morpholine ring and chloro substituent but has a different core structure.
4-chloro-N-(2-morpholin-4-yl-2-phenyl-ethyl)-benzenesulfonamide: Similar in having a morpholine ring and chloro substituent but differs in the sulfonamide group.
Uniqueness
3-chloro-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide is unique due to its combination of a benzothiophene core, trifluoromethyl group, and morpholine ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C20H16ClF3N2O2S |
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Molecular Weight |
440.9 g/mol |
IUPAC Name |
3-chloro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C20H16ClF3N2O2S/c21-17-13-3-1-2-4-16(13)29-18(17)19(27)25-14-11-12(20(22,23)24)5-6-15(14)26-7-9-28-10-8-26/h1-6,11H,7-10H2,(H,25,27) |
InChI Key |
WLUKOINDOZLBTF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Origin of Product |
United States |
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